3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
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Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using techniques such as IR, NMR, and mass spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their exact structure. For example, benzofuran-2-yl methyl ketone has a density of 1.07 g/mL at 25 °C, a melting point of 70-72°C, and is insoluble in water .Scientific Research Applications
Synthesis and Characterization
The synthesis of benzofuran derivatives, including compounds similar to the mentioned chemical, involves various synthetic pathways that yield novel compounds with potential applications in medicinal chemistry and materials science. For example, Keshk (2004) synthesized novel benzofuranyl-pyran-2-ones, pyridazines, and pyridones from naturally occurring furochromones, highlighting the versatility of benzofuran derivatives in organic synthesis (Keshk, 2004). Similarly, Idrees et al. (2020) synthesized a series of benzofuran-2-yl-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, indicating the synthetic flexibility of benzofuran and pyrazole moieties in producing compounds with potential biological activities (Idrees et al., 2020).
Antimicrobial Activity
The antimicrobial activity of benzofuran derivatives is a significant area of interest. Sanad et al. (2019) synthesized novel pyrazole-benzofuran hybrids and conducted antimicrobial testing, demonstrating the potential of these compounds against various bacterial strains (Sanad, Hanna, & Mekky, 2019). This research underscores the importance of structural modifications in enhancing the biological activities of benzofuran derivatives.
Potential in Drug Discovery
The potential of benzofuran derivatives in drug discovery is also noteworthy. Studies have shown that these compounds exhibit various biological activities, including antitumor properties. For instance, El-Zahar et al. (2011) synthesized novel benzofuran-2-yl pyrazole pyrimidine derivatives and evaluated their antitumor activity, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (El-Zahar et al., 2011).
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-11-14(8-13(10-20)19(24)21-15-6-7-15)18(22-23)17-9-12-4-2-3-5-16(12)25-17/h2-5,8-9,11,15H,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLSGWYGEIZQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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